[2-(2-Bromoethyl)phenyl]methanol
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Overview
Description
[2-(2-Bromoethyl)phenyl]methanol: is an organic compound with the molecular formula C9H11BrO It is a derivative of benzyl alcohol, where the benzyl group is substituted with a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzyl Alcohol: One common method involves the bromination of benzyl alcohol to introduce the bromoethyl group. This can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a catalyst.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide to form the desired compound.
Industrial Production Methods: Industrial production typically involves the bromination of benzyl alcohol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Bromoethyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [2-(2-Bromoethyl)phenyl]methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution, sodium cyanide (NaCN) in ethanol.
Major Products:
Oxidation: [2-(2-Bromoethyl)phenyl]aldehyde or [2-(2-Bromoethyl)phenyl]carboxylic acid.
Reduction: [2-(2-Bromoethyl)phenyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-(2-Bromoethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a precursor for molecules with biological activity.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(2-Bromoethyl)phenyl]methanol depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Benzyl Alcohol: Similar structure but lacks the bromoethyl group.
[2-(2-Chloroethyl)phenyl]methanol: Similar structure with a chloro group instead of a bromo group.
[2-(2-Iodoethyl)phenyl]methanol: Similar structure with an iodo group instead of a bromo group.
Uniqueness:
Reactivity: The presence of the bromo group makes [2-(2-Bromoethyl)phenyl]methanol more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
Applications: Its unique reactivity profile makes it suitable for specific synthetic applications that other similar compounds may not be as effective for.
Properties
Molecular Formula |
C9H11BrO |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
[2-(2-bromoethyl)phenyl]methanol |
InChI |
InChI=1S/C9H11BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7H2 |
InChI Key |
LAQZNJUSGPDWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)CO |
Origin of Product |
United States |
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